molecular formula C9H18N3NaO7S2 B8822131 Sodium sulfathiazole CAS No. 6791-71-5

Sodium sulfathiazole

Cat. No.: B8822131
CAS No.: 6791-71-5
M. Wt: 367.4 g/mol
InChI Key: NKCXOSYACXARER-UHFFFAOYSA-N
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Description

Sodium sulfathiazole is a sulfonamide antibiotic that was once widely used for its antimicrobial properties. It is a derivative of sulphathiazole, which belongs to the class of sulfa drugs. These compounds were among the first antibiotics to be discovered and were used extensively before the advent of less toxic alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium sulfathiazole is synthesized through the sulfonation of thiazole with sulfanilamide. The reaction typically involves the use of sulfuric acid as a catalyst and occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of sulphathiazole sodium pentahydrate involves large-scale chemical reactors where the sulfonation process is carefully monitored. The product is then purified through crystallization and dried to obtain the pentahydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium sulfathiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of sulphathiazole, which can have different antimicrobial properties .

Scientific Research Applications

Sodium sulfathiazole has been used in various scientific research applications, including:

Mechanism of Action

Sodium sulfathiazole exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for their growth and replication. By blocking this enzyme, sulphathiazole sodium pentahydrate effectively halts bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium sulfathiazole is unique due to its specific structure, which allows it to be effective against a wide range of gram-positive and gram-negative bacteria. its use has declined due to the development of bacterial resistance and the availability of less toxic alternatives .

Properties

CAS No.

6791-71-5

Molecular Formula

C9H18N3NaO7S2

Molecular Weight

367.4 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide;pentahydrate

InChI

InChI=1S/C9H8N3O2S2.Na.5H2O/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;;;;;;/h1-6H,10H2;;5*1H2/q-1;+1;;;;;

InChI Key

NKCXOSYACXARER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.O.O.O.O.O.[Na+]

Origin of Product

United States

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